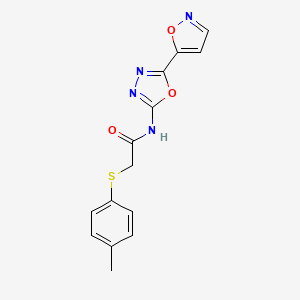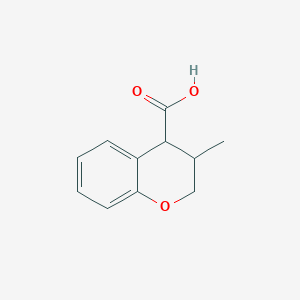
3-メチル-3,4-ジヒドロ-2H-クロメン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid is a heterocyclic organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.
科学的研究の応用
3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as cancer and neurodegenerative disorders.
作用機序
Target of Action
It’s worth noting that coumarins, a group of compounds that include 3-methyl-3,4-dihydro-2h-chromene-4-carboxylic acid, have been found to interact with various biological targets due to their diverse biological activities .
Mode of Action
Coumarins are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Coumarins are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Result of Action
Coumarins have been reported to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butenal with salicylaldehyde in the presence of a base can lead to the formation of the chromene ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications .
化学反応の分析
Types of Reactions: 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromene ring into dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce dihydrochromenes .
類似化合物との比較
4H-Chromene-4-carboxylic acid: Shares a similar chromene core but lacks the methyl group at the 3-position.
2H-Chromene-2-carboxylic acid: Differs in the position of the carboxylic acid group and the degree of saturation in the chromene ring.
3-Methyl-2H-chromene-2-carboxylic acid: Similar structure but with variations in the position of functional groups.
Uniqueness: 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-6-14-9-5-3-2-4-8(9)10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCPHIMFILAPOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
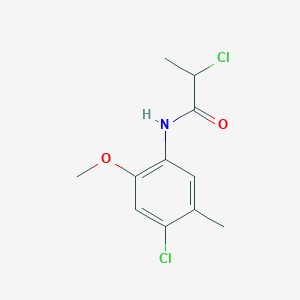
![1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2363103.png)
![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363106.png)
![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)
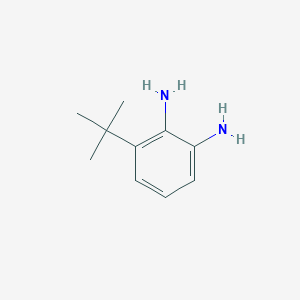
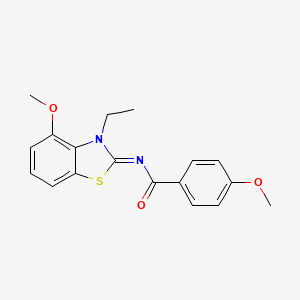
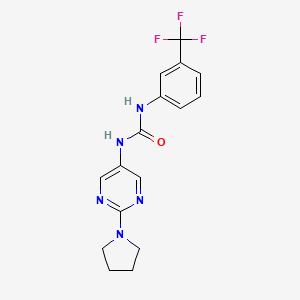
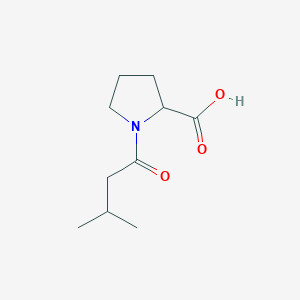
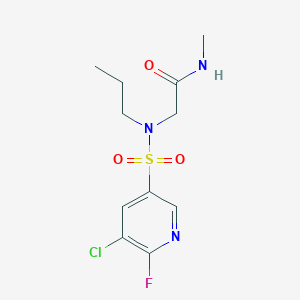
![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)
